1-chloro-3-ethyl-5-Isoquinolinamine

MAO-B inhibitor neuroprotection Parkinson's disease

1-Chloro-3-ethyl-5-isoquinolinamine is a uniquely substituted isoquinoline scaffold for medicinal chemistry programs targeting Parkinson's disease polypharmacology. Unlike 5-AIQ or 1-chloro-5-isoquinolinamine, the strategic 1-chloro and 3-ethyl groups confer >2.5-fold MAO-B selectivity over MAO-A and provide a validated nanomolar NK1 antagonist (Ki = 6.4 nM), enabling clean dual-mechanism research. The chloro handle further supports orthogonal synthetic diversification for SAR studies. This precision tool is essential for researchers seeking to address both motor and non-motor symptoms.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
Cat. No. B8604231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-3-ethyl-5-Isoquinolinamine
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=CC=C2N)C(=N1)Cl
InChIInChI=1S/C11H11ClN2/c1-2-7-6-9-8(11(12)14-7)4-3-5-10(9)13/h3-6H,2,13H2,1H3
InChIKeyYEMHRMQKXDYXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-ethyl-5-Isoquinolinamine: Technical Baseline and Key Differentiators


1-Chloro-3-ethyl-5-isoquinolinamine is a heterocyclic aromatic amine belonging to the isoquinoline class, featuring a chloro substituent at the 1-position and an ethyl group at the 3-position on the isoquinoline core. This substitution pattern confers distinct electronic and steric properties that modulate target engagement profiles compared to unsubstituted or differently substituted isoquinoline analogs [1]. The compound serves as both a bioactive scaffold and a synthetic building block in medicinal chemistry, with documented activities against monoamine oxidases, neurokinin receptors, and various cancer cell lines [2][3].

Critical Substitution Effects: Why 1-Chloro-3-ethyl-5-Isoquinolinamine Cannot Be Replaced by Simple Analogs


Generic substitution among isoquinolinamine derivatives is scientifically unsound due to the profound impact of chloro and ethyl substitution on target selectivity and potency. The chloro group at the 1-position alters the electron density of the aromatic system and participates in halogen bonding interactions, while the ethyl group at the 3-position introduces steric constraints that can dramatically shift selectivity between isoforms such as MAO-A and MAO-B [1]. Direct comparative data demonstrate that closely related analogs—including 5-aminoisoquinoline (5-AIQ), 1-chloro-5-isoquinolinamine, and 3-ethyl-5-isoquinolinamine—exhibit divergent inhibition profiles across multiple target classes, confirming that substitution pattern is a primary driver of biological activity rather than a modular or interchangeable feature [2][3].

Quantitative Differential Evidence: 1-Chloro-3-ethyl-5-Isoquinolinamine vs. Key Comparators


MAO-B Inhibition: 1-Chloro-3-ethyl-5-Isoquinolinamine vs. 5-Aminoisoquinoline (5-AIQ)

1-Chloro-3-ethyl-5-isoquinolinamine demonstrates measurable MAO-B inhibitory activity (IC50 = 1.13 μM), whereas 5-aminoisoquinoline (5-AIQ) lacks reported MAO-B inhibition at comparable concentrations and is primarily characterized as a PARP-1 inhibitor [1][2]. This represents a clear functional divergence in target engagement that is directly attributable to the chloro and ethyl substitution pattern.

MAO-B inhibitor neuroprotection Parkinson's disease

MAO-A Selectivity Profile: 1-Chloro-3-ethyl-5-Isoquinolinamine vs. 1-Chloro-5-isoquinolinamine

1-Chloro-3-ethyl-5-isoquinolinamine exhibits weak MAO-A inhibition (IC50 > 100 μM), whereas 1-chloro-5-isoquinolinamine (which lacks the 3-ethyl substituent) shows measurable MAO-A inhibition (IC50 = 39 μM) [1][2]. The presence of the 3-ethyl group reduces MAO-A potency by more than 2.5-fold, demonstrating that the ethyl substituent is a critical determinant of isoform selectivity.

MAO-A selectivity isoform specificity drug design

NK1 Receptor Antagonism: 1-Chloro-3-ethyl-5-Isoquinolinamine vs. Class-Level Baseline

1-Chloro-3-ethyl-5-isoquinolinamine exhibits nanomolar affinity for the human NK1 receptor (Ki = 6.4 nM) in antagonist mode [1]. This potency is notable relative to the broader isoquinoline class, where many simple isoquinoline derivatives show weak or negligible NK1 engagement. For context, unsubstituted isoquinoline shows no reported NK1 activity at concentrations below 10 μM [2].

NK1 antagonist substance P pain therapy

Dual MAO-B and NK1 Engagement: Unique Polypharmacology Signature

1-Chloro-3-ethyl-5-isoquinolinamine simultaneously engages MAO-B (IC50 = 1.13 μM) and the NK1 receptor (Ki = 6.4 nM) [1][2]. This dual-target profile is not observed in the comparator compounds evaluated: 5-AIQ selectively targets PARP-1 with negligible MAO-B activity; 1-chloro-5-isoquinolinamine lacks robust NK1 data; and 3-ethyl-5-isoquinolinamine shows minimal MAO-A/B inhibition (IC50 > 20 μM) [3].

polypharmacology dual inhibitor CNS disorders

Validated Application Scenarios for 1-Chloro-3-ethyl-5-Isoquinolinamine Based on Differential Evidence


MAO-B-Focused Neuroprotection Assays Requiring Exclusion of MAO-A Liability

Researchers investigating MAO-B inhibition for Parkinson's disease or neuroprotection should select 1-chloro-3-ethyl-5-isoquinolinamine over 1-chloro-5-isoquinolinamine due to its >2.5-fold reduced MAO-A potency [1][2]. This substitution-driven selectivity reduces confounding MAO-A-mediated effects in cellular or in vivo models, enabling cleaner interpretation of MAO-B-dependent phenotypes.

NK1 Receptor Antagonist Screening and Substance P Pathway Studies

For programs targeting the neurokinin-1 receptor in pain, inflammation, or CNS disorders, 1-chloro-3-ethyl-5-isoquinolinamine offers a validated nanomolar-affinity starting point (Ki = 6.4 nM) that is not available from simpler isoquinoline scaffolds [1]. Its defined antagonist activity enables use as a tool compound for probing NK1-mediated signaling without the confounding off-target profiles of structurally divergent NK1 antagonists.

Polypharmacology Tool Development for Dual MAO-B/NK1 Target Engagement

1-Chloro-3-ethyl-5-isoquinolinamine is uniquely suited for research exploring combined MAO-B inhibition and NK1 antagonism—a polypharmacology approach that may address both motor and non-motor symptoms in Parkinson's disease [1][2][3]. Neither 5-AIQ (PARP-1 selective) nor 1-chloro-5-isoquinolinamine (MAO-A biased) can replicate this dual-engagement profile.

Synthetic Building Block for Structure-Activity Relationship (SAR) Expansion

The 1-chloro and 3-ethyl substituents serve as orthogonal functional handles for further derivatization. The chloro group enables nucleophilic aromatic substitution or cross-coupling reactions, while the ethyl group provides a defined steric and electronic benchmark for SAR studies [1]. This dual functionality distinguishes the compound from mono-substituted analogs that offer fewer synthetic diversification vectors.

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